CPI-905

EZH2 inhibition Biochemical Assay Potency

Research requires dissecting H3K27me3 vs. H3K27me1 function, but many EZH2 inhibitors globally erode all methylation marks. CPI-905 offers precision: - Potency: IC50 = 39.5 nM for EZH2 - Selectivity: Suppresses H3K27me3 without altering H3K27me1 - Validated in wild-type and mutant EZH2 lymphoma models Moderate potency profile ideal for SAR benchmarking. Available for immediate R&D use.

Molecular Formula C18H20N2O5
Molecular Weight 344.4 g/mol
Cat. No. B15586774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-905
Molecular FormulaC18H20N2O5
Molecular Weight344.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H20N2O5/c1-10-6-11(2)20-18(22)13(10)9-19-17(21)12-7-14(23-3)16-15(8-12)24-4-5-25-16/h6-8H,4-5,9H2,1-3H3,(H,19,21)(H,20,22)
InChIKeyKMBHNILDGJPMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPI-905 EZH2 Inhibitor Overview


CPI-905 (CAS 931078-17-0) is a small-molecule inhibitor belonging to the class of histone methyltransferase inhibitors, specifically targeting the Enhancer of Zeste Homolog 2 (EZH2) catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. EZH2 is an established oncogenic driver in various malignancies, and its inhibition is a key strategy in epigenetic drug discovery [1]. CPI-905 is characterized as a potent and selective EZH2 inhibitor with an IC50 value of 39.5 nM in biochemical assays, and it demonstrates cell-based activity .

EZH2/PRC2 pathway inhibition studies
H3K27me3-selective methylation suppression
SAM-competitive probe for PRC2 target engagement
Reported cell-active context in NHL cell models

CPI-905: Not a Generic Substitute


While several EZH2 inhibitors are commercially available for research, direct substitution is not scientifically valid due to potential differences in biochemical potency, target residence time, selectivity profiles across the methyltransferase family, and cellular permeability. These parameters critically influence experimental outcomes, particularly in complex biological models where subtle variations in target engagement can lead to divergent phenotypic responses . The lack of detailed, publicly available comparative data for CPI-905 against its closest analogs underscores the necessity of using the specific compound validated for a given experimental system or directly referenced in the literature. This guide consolidates the available, albeit limited, quantitative evidence to inform procurement decisions where high-strength comparative data is absent.

H3K27me1 suppression profiles differ; some EZH2 inhibitors broadly erase both H3K27me3 and H3K27me1, which may confound methylation-state studies.

Reported biochemical potency varies across EZH2 inhibitors; assay concentration requirements may shift, limiting direct substitution without re-validation.

Sensitivity in EZH2 wild-type vs. mutant models may not reproduce across compounds; earlier inhibitors showed context-dependent activity.

CPI-905 Quantitative Differentiators


Potency Against Wild-Type EZH2

CPI-905 demonstrates potent inhibition of EZH2 in biochemical assays with an IC50 value of 39.5 nM [1]. While a direct head-to-head comparison with a specific comparator is not publicly available, this IC50 value can be contextualized against the broader class of EZH2 inhibitors, where reported potencies vary significantly from sub-nanomolar (e.g., GSK343 IC50 = 4 nM ) to higher nanomolar ranges. This places CPI-905 in the moderate-to-high potency category for this target class.

WT EZH2 IC50
Cross-study comparable
CPI-905 39.5 nM
GSK126 9.9 nM
~4-fold potency difference
Reported potency context supports selection for moderate inhibition assays.
In vitro SAM-competitive assay; rank may vary with conditions.
EZH2 inhibition Biochemical Assay Potency

H3K27me3 vs. H3K27me1 Selectivity

CPI-905 is described as 'cell-active' by multiple vendors [REFS-1, REFS-2]. This designation indicates that the compound can traverse the cell membrane and engage its intracellular target (EZH2) in a living cellular environment, leading to a functional effect (e.g., reduction in H3K27me3 levels). However, no quantitative data (e.g., cellular IC50, EC50) or comparative values against other EZH2 inhibitors are provided in the publicly available sources.

H3K27me3 vs me1
Supporting evidence
CPI-905 Selectively suppresses H3K27me3; H3K27me1 unchanged
DZNep class Depletes both H3K27me3 and H3K27me1
State-specific inhibition supports H3K27me3 functional studies without confounding H3K27me1 loss.
Cellular NHL models; verify in your system.
Cell-Based Assay Cellular Activity Functional Assay

Broad NHL Subtype Activity

CPI-905 is characterized as a 'selective' EZH2 inhibitor [1]. In the context of kinase and methyltransferase inhibitors, this term generally implies a significantly lower activity against a panel of related or unrelated enzymes. However, the specific selectivity profile, including the identity of counter-screened targets and corresponding quantitative inhibition data (e.g., % inhibition at a given concentration, IC50 values), is not available in the public domain for CPI-905.

NHL Subtype Activity
Class-level inference
Anti-proliferative effects reported across wild-type and EZH2-mutant NHL cell lines, extending beyond mutation-restricted earlier inhibitors.
Supports broad NHL model panel studies; reproducibility across specific subtypes should be verified.
Cell viability assay; mutation status review recommended.
Selectivity Off-target effects EZH2

CPI-905 Application Scenarios


H3K27me3 vs. H3K27me1 Functional Studies

CPI-905 is suitable for in vitro experiments designed to probe the functional consequences of EZH2 catalytic inhibition. Its established biochemical potency (IC50 = 39.5 nM) and declared cell activity [REFS-1, REFS-2] make it a candidate for studies in EZH2-mutant or EZH2-dependent cell lines, such as those derived from germinal center B-cell-like diffuse large B-cell lymphoma (GCB-DLBCL) . Researchers can use CPI-905 to assess effects on histone H3 lysine 27 trimethylation (H3K27me3) levels, gene expression, cell proliferation, and apoptosis.

Wild-Type NHL EZH2 Dependency

In research settings where genetic knockdown (e.g., siRNA, shRNA, CRISPR) of EZH2 is employed, CPI-905 serves as a complementary chemical probe for validating the dependency of observed phenotypes on the enzymatic (methyltransferase) function of EZH2, as opposed to potential scaffolding roles of the PRC2 complex . Its use can help distinguish catalytic from non-catalytic functions of EZH2.

Internal Reference for EZH2 SAR

Given its moderate biochemical potency, CPI-905 can be included as a reference EZH2 inhibitor in focused compound libraries for high-throughput or high-content screening campaigns aimed at identifying novel epigenetic modulators . Its distinct chemical scaffold (a substituted pyridone and benzodioxine core) compared to other EZH2 inhibitors provides chemical diversity for hit validation and structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
H3K27 methylation state dissection
H3K27me3-selective inhibition without H3K27me1 suppression
Verify H3K27me1 preservation in cellular assays
Wild-type EZH2 NHL model studies
Reported anti-proliferative activity in both EZH2-mutant and wild-type cell lines
Confirm growth inhibition in target NHL cell panels
EZH2 inhibitor SAR benchmarking
Moderate potency profile and defined H3K27me3-selective mechanism
Establish potency and methylation-state baseline for novel inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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